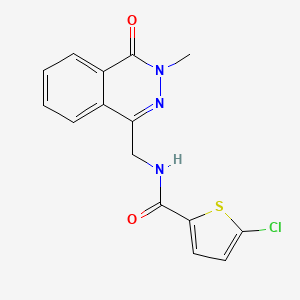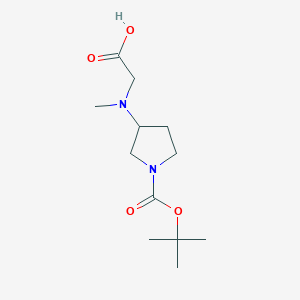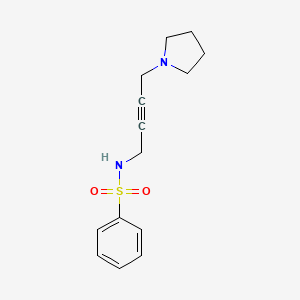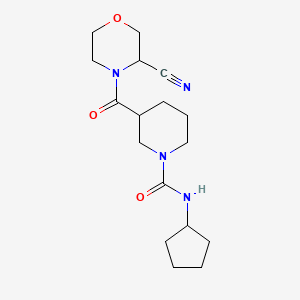
4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid is a chemical compound with the CAS Number: 2138351-98-9 . It has a molecular weight of 248.18 . The IUPAC name for this compound is 4-(2,2,3,3-tetrafluorocyclobutyl)benzoic acid .
Molecular Structure Analysis
The InChI code for 4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid is 1S/C11H8F4O2/c12-10(13)5-8(11(10,14)15)6-1-3-7(4-2-6)9(16)17/h1-4,8H,5H2,(H,16,17) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid is a powder . . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid is a chemical compound with potential applications in organic synthesis and material science. Its structure, featuring a tetrafluorocyclobutyl group attached to a benzoic acid moiety, suggests its utility in synthesizing complex molecules and polymers. For instance, the synthesis of (-)-tetracycline from benzoic acid illustrates the role of benzoic acid derivatives in complex organic syntheses, highlighting the potential of tetrafluorocyclobutyl benzoic acid in similar reactions (Charest, Siegel, & Myers, 2005).
Material Science and Photoluminescence
In material science, derivatives of benzoic acid have been used in the development of novel materials with specific optical properties. The synthesis and crystal structures of lanthanide 4-benzyloxy benzoates reveal the influence of electron-withdrawing and electron-donating groups on luminescent properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010). This suggests that the tetrafluorocyclobutyl group, known for its electron-withdrawing nature, could significantly impact the luminescent properties of related compounds.
Catalysis and Chemical Reactions
The utility of benzoic acid derivatives in catalysis is demonstrated in the Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives, offering a method for selective C–H bond activation (Li, Cai, Ji, Yang, & Li, 2016). This suggests potential applications of 4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid in developing new catalytic methods for organic synthesis.
Environmental and Biological Applications
While the direct environmental and biological applications of 4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid were not highlighted, the broad utility of benzoic acid derivatives in various fields suggests potential uses in designing environmentally friendly materials and studying biological systems. For example, the development of novel fluorescence probes that can reliably detect reactive oxygen species (ROS) illustrates the biological relevance of benzoic acid derivatives (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Safety and Hazards
The safety information available indicates that 4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid has several hazard statements: H302, H315, H319, H335 . These codes correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
Propiedades
IUPAC Name |
4-(2,2,3,3-tetrafluorocyclobutyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O2/c12-10(13)5-8(11(10,14)15)6-1-3-7(4-2-6)9(16)17/h1-4,8H,5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZSWNRQWITRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2678801.png)
![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-fluorobenzamide](/img/structure/B2678803.png)

![N-(benzo[d]thiazol-6-yl)-3-(methylthio)benzamide](/img/structure/B2678805.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-7-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2678806.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2678807.png)

![N-Methyl-N-(oxolan-3-ylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2678811.png)

![4-morpholin-4-ylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2678815.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2678816.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2678820.png)